molecular formula C26H41NaO9 B584459 sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate CAS No. 85178-60-5

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate

Cat. No.: B584459
CAS No.: 85178-60-5
M. Wt: 520.6 g/mol
InChI Key: SMEUVQBMXYPYPL-JPZIBMRNSA-M
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Description

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is a minor antibiotic produced by the bacterium Pseudomonas fluorescensThis compound is primarily used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

Target of Action

Pseudomonic Acid D Sodium, also known as Mupirocin , primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into growing protein chains .

Mode of Action

Pseudomonic Acid D Sodium inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase . This unique mode of action prevents the enzyme from performing its function, thereby halting the production of essential proteins within the bacterial cell .

Biochemical Pathways

The biochemical pathway of Pseudomonic Acid D Sodium involves the inhibition of the isoleucyl-tRNA synthetase, which disrupts protein synthesis in the bacterial cell . This disruption affects various downstream processes dependent on these proteins, leading to the eventual death of the bacterial cell .

Pharmacokinetics

Pseudomonic Acid D Sodium is used topically due to extensive systemic metabolism . It is well-tolerated owing to its minimal systemic absorption through intact skin . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .

Result of Action

The molecular and cellular effects of Pseudomonic Acid D Sodium’s action result in the inhibition of protein synthesis, leading to the death of the bacterial cell . This makes it an effective treatment against infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

Pseudomonic Acid D Sodium is produced by the soil bacterium Pseudomonas fluorescens . The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other microorganisms . .

Biochemical Analysis

Biochemical Properties

Pseudomonic Acid D Sodium interacts with various biomolecules in biochemical reactions. It is known to inhibit mycoplasmas and bacterial pathogens

Cellular Effects

Pseudomonic Acid D Sodium has significant effects on various types of cells and cellular processes. It is a potent inhibitor of mycoplasmas and bacterial pathogens

Molecular Mechanism

The molecular mechanism of action of Pseudomonic Acid D Sodium involves its interaction with biomolecules at the molecular level. It is known to inhibit protein synthesis in targeted bacteria

Metabolic Pathways

Pseudomonic Acid D Sodium is involved in certain metabolic pathways. It is produced by Pseudomonas fluorescens through a biosynthetic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate can be synthesized from monic acid A through a series of chemical reactions. The preparation involves the cyclisation of monic acid derivatives and olefination methods, which provide the biologically active E-isomer in a 3–4:1 excess. The Peterson type olefination is particularly useful for this synthesis, offering a wide range of heterocycles and high stereoselectivity .

Industrial Production Methods

Industrial production of pseudomonic acids, including this compound, is typically achieved through the fermentation of Pseudomonas fluorescens. Different strains of Pseudomonas, various culture media, and specific fermentation conditions are optimized to maximize antibiotic yield. The product recovery step is crucial for achieving high purity .

Chemical Reactions Analysis

Types of Reactions

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate undergoes several types of chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones back to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include various derivatives of pseudomonic acid, which can have different biological activities and properties .

Scientific Research Applications

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyketide synthesis and structure-activity relationships.

    Biology: Investigated for its role in bacterial resistance mechanisms and its interaction with bacterial enzymes.

    Medicine: Primarily used as a topical antibiotic for treating skin infections caused by MRSA and other Gram-positive bacteria.

    Industry: Employed in the development of new antibiotic formulations and delivery systems .

Comparison with Similar Compounds

Similar Compounds

    Pseudomonic Acid A: The major component of mupirocin, accounting for 90-95% of the mixture.

    Pseudomonic Acid B and C: Other minor components of mupirocin with similar structures but varying biological activities.

Uniqueness

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is unique due to its specific structure and the distinct mechanism of action it employs. Unlike other antibiotics, it inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase, which reduces the likelihood of cross-resistance with other antibiotics. This makes it a valuable tool in the fight against antibiotic-resistant bacteria .

Properties

CAS No.

85178-60-5

Molecular Formula

C26H41NaO9

Molecular Weight

520.6 g/mol

IUPAC Name

sodium;(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate

InChI

InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b6-4+,16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1

InChI Key

SMEUVQBMXYPYPL-JPZIBMRNSA-M

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)[O-])/C)[C@H](C)O.[Na+]

SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+]

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+]

Synonyms

[1(E),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 8-Carboxy-5-octenyl Ester Monosodium Salt;  Sodium Pseudomonate D; 

Origin of Product

United States

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